molecular formula C17H19FN2O3 B5166436 8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B5166436
M. Wt: 318.34 g/mol
InChI Key: SDGRIOFUCAWMMP-UHFFFAOYSA-N
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Description

8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound featuring an indole moiety, a spirocyclic structure, and a fluorine atom. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals . The presence of the fluorine atom often enhances the biological activity and metabolic stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the fluorine atom and the spirocyclic structure.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .

Chemical Reactions Analysis

Types of Reactions

8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the acetyl group can produce alcohol derivatives .

Scientific Research Applications

8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[(6-fluoro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorine atom can enhance the binding affinity and metabolic stability of the compound, leading to improved biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an indole moiety, a spirocyclic structure, and a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(6-fluoroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c18-14-2-1-13-3-6-20(15(13)11-14)12-16(21)19-7-4-17(5-8-19)22-9-10-23-17/h1-3,6,11H,4-5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGRIOFUCAWMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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